4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid
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Overview
Description
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Cyclopropyl group addition: This can be done using cyclopropyl bromide in the presence of a base.
Acetylation: The pyrazole derivative is then acetylated using acetic anhydride.
Coupling with benzoic acid: The final step involves coupling the acetylated pyrazole with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would depend on the nucleophile used, but typically involves the replacement of a hydrogen atom with the nucleophile.
Scientific Research Applications
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide
- 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)phenylacetic acid
Uniqueness
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is unique due to the presence of both a trifluoromethyl group and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring and benzoic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14F3N3O3 |
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Molecular Weight |
353.30 g/mol |
IUPAC Name |
4-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)13-7-12(9-1-2-9)22(21-13)8-14(23)20-11-5-3-10(4-6-11)15(24)25/h3-7,9H,1-2,8H2,(H,20,23)(H,24,25) |
InChI Key |
IFHKTWQIMBQFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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